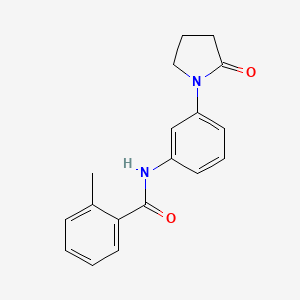

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the protection of Pyrrolidine, followed by the activation of Phenylacetic acid. Then, a coupling reaction takes place, followed by deprotection and oxidation. Finally, the product is purified .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include protection, activation, coupling, deprotection, oxidation, and purification . Each step involves specific reactants and conditions .Physical And Chemical Properties Analysis

The empirical formula of a similar compound is C20H22N2O5, and its molecular weight is 370.40 .Applications De Recherche Scientifique

Discovery and Development of HDAC Inhibitors

A pivotal application of related compounds is in the development of histone deacetylase (HDAC) inhibitors, such as MGCD0103, a compound designed to selectively inhibit HDACs 1-3 and 11. This selective inhibition is crucial for blocking cancer cell proliferation and inducing apoptosis, demonstrating significant antitumor activity in vivo. MGCD0103’s development highlights the potential of similar benzamide derivatives in cancer therapy (Zhou et al., 2008).

Advancements in Cancer Treatment

Further research into benzamide derivatives has led to the design and synthesis of compounds with potent anticancer activities. For instance, a series of substituted benzamides was evaluated against multiple cancer cell lines, showing moderate to excellent anticancer activity, underscoring the therapeutic potential of these compounds in oncology (Ravinaik et al., 2021).

Neurological Research

Compounds like 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide also find applications in neurological research. For example, the synthesis and neuroleptic activity of related benzamides have been studied, identifying compounds with potent inhibitory effects on stereotyped behavior in rats, which is significant for the development of neuroleptic drugs (Iwanami et al., 1981).

Chemical Synthesis and Material Science

In material science, the synthesis of hyperbranched aromatic polyamides from related monomers demonstrates the utility of these compounds in creating novel materials with specific properties, such as solubility in various solvents and high thermal stability (Yang et al., 1999).

Pharmacological Characterization

The pharmacological characterization of related compounds, such as PF-04455242, a novel κ-opioid receptor antagonist, showcases the role of benzamide derivatives in addressing neurological disorders, depression, and addiction, offering a new avenue for therapeutic interventions (Grimwood et al., 2011).

Mécanisme D'action

Orientations Futures

The future directions in the study of such compounds could involve further exploration of their therapeutic potential, especially in the management of type 2 diabetes . Additionally, increasing the selectivity toward sigma-1 receptor by the structural variation of the pyracetam pharmacophore could be another area of interest .

Propriétés

IUPAC Name |

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)18(22)19-14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJWLCRZUUKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2654952.png)

![2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2654955.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)

![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)

![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)

![Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2654967.png)

![Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2654973.png)